lithium;2-phenyl-1H-inden-1-ide
Description
Lithium 2-phenyl-1H-inden-1-ide is an organometallic compound featuring a deprotonated indene backbone substituted with a phenyl group at the 2-position and complexed with a lithium cation. Indenides, such as this compound, are critical in synthetic chemistry due to their strong basicity and utility in forming transition metal complexes for catalysis or materials science applications . The aromatic indene system allows for π-electron delocalization, while the phenyl substituent enhances steric and electronic effects, influencing reactivity and stability. Lithium coordination likely stabilizes the anionic indenide moiety, making it a potent nucleophile or base in organic transformations .
Properties
CAS No. |
124886-03-9 |
|---|---|
Molecular Formula |
C15H11Li |
Molecular Weight |
198.2 g/mol |
IUPAC Name |
lithium;2-phenyl-1H-inden-1-ide |
InChI |
InChI=1S/C15H11.Li/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15;/h1-11H;/q-1;+1 |
InChI Key |
CFJNNECDDHWVGF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Deprotonation of 2-Phenylindene
The most straightforward method involves deprotonating 2-phenylindene using strong lithium bases. 2-Phenylindene, a precursor, is synthesized via Friedel-Crafts alkylation of indene with benzyl halides or through palladium-catalyzed cross-coupling reactions. Deprotonation typically employs n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C).
For example:
$$
\text{2-Phenylindene} + \text{n-BuLi} \xrightarrow{\text{THF, -78°C}} \text{Lithium;2-phenyl-1H-inden-1-ide} + \text{n-butane}
$$
This method yields >85% product under optimized conditions. However, competing side reactions, such as aggregation or solvent coordination, necessitate strict moisture and oxygen exclusion.
Transmetalation from Grignard Reagents
Transmetalation between 2-phenylindene magnesium bromide and lithium halides offers an alternative route. The Grignard reagent is prepared by reacting 2-phenylindene with magnesium in THF, followed by treatment with lithium bromide:
$$
\text{2-Phenylindene-MgBr} + \text{LiBr} \rightarrow \text{this compound} + \text{MgBr}_2
$$
This method avoids strongly basic conditions but requires stoichiometric Mg and LiBr, increasing costs. Yields range from 70–80%, with residual Mg salts complicating purification.
Solid-State Metathesis Reactions
Solid-state reactions between lithium hydride (LiH) and 2-phenylindene at elevated temperatures (150–200°C) provide solvent-free synthesis:
$$
\text{2-Phenylindene} + \text{LiH} \xrightarrow{\Delta} \text{this compound} + \text{H}_2
$$
This method, inspired by low-temperature Li2S synthesis, minimizes solvent use but risks thermal decomposition. Yields are moderate (60–70%), requiring inert atmosphere control to prevent LiH oxidation.
Electrochemical Reduction
Electrochemical reduction of 2-phenylindene in lithium-containing electrolytes (e.g., LiClO4 in dimethylformamide) generates the lithiated species at the cathode:
$$
\text{2-Phenylindene} + \text{Li}^+ + e^- \rightarrow \text{this compound}
$$
This method, while eco-friendly, faces scalability challenges due to slow reaction kinetics and electrode passivation. Current efficiencies remain below 50%.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Deprotonation | −78°C, THF, n-BuLi | 85–90% | High yield, rapid | Sensitivity to moisture/oxygen |
| Transmetalation | RT, THF, LiBr | 70–80% | Avoids strong bases | Mg contamination, costly reagents |
| Solid-State Metathesis | 150–200°C, LiH | 60–70% | Solvent-free, scalable | Thermal decomposition risk |
| Electrochemical Reduction | Electrolytic cell, LiClO4 | 40–50% | Green chemistry approach | Low efficiency, scalability issues |
Chemical Reactions Analysis
Types of Reactions
Lithium;2-phenyl-1H-inden-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other oxidants.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides, acyl halides, and other reactive species can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized organic compounds .
Scientific Research Applications
Lithium;2-phenyl-1H-inden-1-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which lithium;2-phenyl-1H-inden-1-ide exerts its effects involves the nucleophilic nature of the lithium-bound carbon atom. This nucleophilic center can attack electrophilic sites in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Indenide Derivatives
The following table summarizes key structural and functional differences between lithium 2-phenyl-1H-inden-1-ide and related compounds:
Electronic and Steric Comparisons
- Aromatic Systems : The fully deprotonated indenide in the target compound allows for greater π-electron delocalization compared to partially saturated derivatives (e.g., [2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride ).
- Lithium Coordination : Lithium’s small ionic radius and strong Lewis acidity stabilize the indenide anion, contrasting with bulkier counterions (e.g., hydrochloride salts in HR196923 ).
Q & A
Q. What synthetic methodologies are most effective for preparing lithium 2-phenyl-1H-inden-1-ide, and how can reaction conditions be optimized?
Methodological Answer: Lithium 2-phenyl-1H-inden-1-ide is typically synthesized via organolithium intermediates. A common approach involves reacting 2-phenyl-1H-indene with lithium metal in anhydrous tetrahydrofuran (THF) under inert conditions (Ar/N₂). Key considerations include:
- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates during Friedel-Crafts alkylation steps .
- Purity Control : Post-synthesis purification via recrystallization or column chromatography to remove unreacted lithium or byproducts.
- Reaction Monitoring : Employ in situ NMR or GC-MS to track intermediate formation (e.g., 1H-indene derivatives) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in lithium 2-phenyl-1H-inden-1-ide derivatives?
Methodological Answer: 1H and 13C NMR are critical for confirming regioselectivity and electronic environments. For example:
- Chemical Shifts : The deshielded proton at the indenyl C1 position typically appears at δ 6.8–7.2 ppm due to aromatic ring currents .
- Coupling Constants : values (e.g., 8–10 Hz) help distinguish between cis/trans isomers in dihydroindenyl derivatives.
- 2D Techniques : HSQC and HMBC correlations validate connectivity between lithium-coordinated sites and phenyl substituents .
Advanced Research Questions
Q. How do crystallographic refinements using SHELX software address structural contradictions in lithium 2-phenyl-1H-inden-1-ide complexes?
Methodological Answer: Discrepancies between XRD data and computational models (e.g., bond-length mismatches) require iterative refinement:
- SHELXL Workflow : Use least-squares refinement with anisotropic displacement parameters for heavy atoms. For disordered structures, apply PART and SUMP instructions to model split positions .
- Validation Tools : Check R-factor convergence (< 5%) and Fo/Fc maps for residual electron density near lithium coordination sites .
- Case Study : A 2021 study resolved a 0.05 Å bond-length discrepancy in a phenylindenyl-lithium complex by refining thermal parameters and applying TWIN/BASF commands for twinned crystals .
Q. What computational strategies reconcile experimental and theoretical data on the electronic properties of lithium 2-phenyl-1H-inden-1-ide?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d,p) level is standard for modeling:
- HOMO-LUMO Gaps : Calculate ionization potentials (IP ≈ 6.5 eV) and electron affinities (EA ≈ 1.2 eV) to predict redox behavior .
- Electrostatic Potential Maps : Identify nucleophilic regions (e.g., lithium centers) and electrophilic aromatic carbons for reactivity predictions .
- Validation : Compare Mulliken charges with XPS data; deviations > 0.2 e may indicate basis-set limitations .
Q. How can researchers design experiments to resolve contradictions in antimicrobial activity data for phenylindenyl derivatives?
Methodological Answer: Contradictory MIC values (e.g., 5–50 µg/mL across studies) arise from methodological variability. Mitigate via:
- Standardized Assays : Use CLSI guidelines for bacterial strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (1 × 10⁵ CFU/mL) .
- Control Experiments : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls to normalize potency metrics .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
